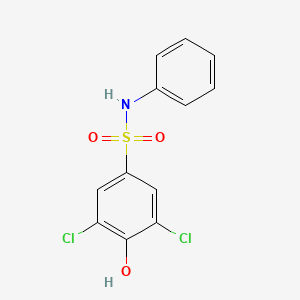![molecular formula C18H15N3O2 B14484431 Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate CAS No. 65880-42-4](/img/structure/B14484431.png)
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst . The reaction is carried out in glacial acetic acid or hydrochloric acid under reflux conditions . The resulting product is then esterified with ethyl chloroformate to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to reduce reaction times and improve yields . Additionally, the use of nanoparticles as catalysts has been investigated to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form carbonyl derivatives.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Carbonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and as a component in redox flow batteries.
Mecanismo De Acción
The primary mechanism of action of ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate involves DNA intercalation . The planar structure of the compound allows it to insert between DNA base pairs, disrupting the DNA helix and inhibiting processes vital for DNA replication . This mechanism is responsible for its anticancer and antiviral activities .
Comparación Con Compuestos Similares
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure.
NCA0424: A synthetic derivative with high DNA binding affinity.
B-220: Another synthetic derivative with significant multidrug resistance modulating activity.
Uniqueness
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate is unique due to its specific ester functional group, which can influence its solubility and reactivity compared to other indoloquinoxaline derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Número CAS |
65880-42-4 |
|---|---|
Fórmula molecular |
C18H15N3O2 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
ethyl 6-methylindolo[2,3-b]quinoxaline-2-carboxylate |
InChI |
InChI=1S/C18H15N3O2/c1-3-23-18(22)11-8-9-13-14(10-11)19-16-12-6-4-5-7-15(12)21(2)17(16)20-13/h4-10H,3H2,1-2H3 |
Clave InChI |
FFGUEKHAPZIOBC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)N=C3C(=N2)C4=CC=CC=C4N3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


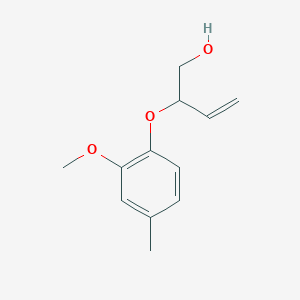
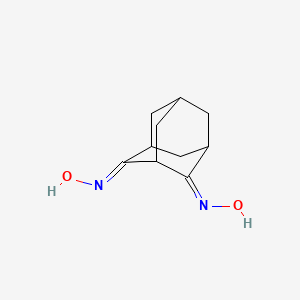

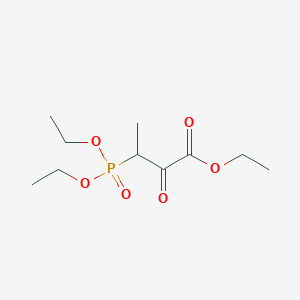
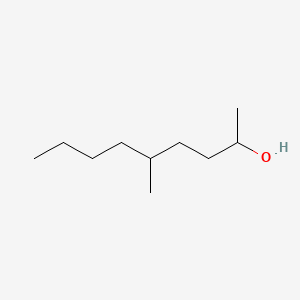
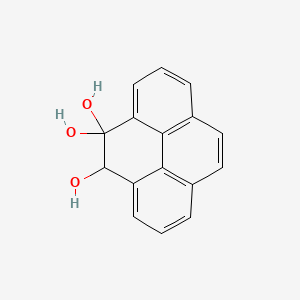
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)

![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
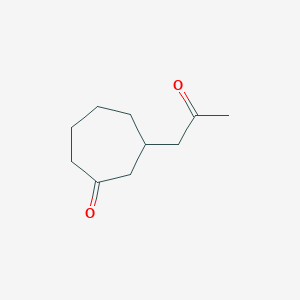
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)
![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
